(2-Aminophenyl)(naphthalen-1-yl)methanol
Description
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
(2-aminophenyl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C17H15NO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17,19H,18H2 |
InChI Key |
MYXKLVZSCSEGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC=C3N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogues
The compound’s structural uniqueness lies in the combination of a planar naphthalene system and an electron-rich 2-aminophenyl group. Below is a comparative analysis with structurally related compounds:
Key Observations :
- The 2-aminophenyl group introduces hydrogen-bond donor-acceptor capabilities, which are absent in non-aminated analogues like 2-(difluoromethoxy)naphthalen-1-ylmethanol .
Physicochemical Properties
- Hydrogen Bonding: Intramolecular O-H···N bonding (inferred from analogous structures) may stabilize the molecular conformation, reducing solubility in non-polar solvents .
- Crystallography: The naphthalen-1-yl group promotes dense crystal packing via van der Waals interactions, as observed in 2-[2-(hydroxymethyl)phenyl]-1-(1-naphthyl)ethanol .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Aminophenyl)(naphthalen-1-yl)methanol?
- Methodology : A typical approach involves condensation reactions between 2-aminobenzaldehyde derivatives and naphthalen-1-ylmethanol precursors. For example, microwave-assisted synthesis under basic conditions (e.g., ammonium acetate) in toluene can yield the target compound efficiently . Alternatively, Grignard reagent-mediated coupling (e.g., aryl bromide with magnesium) in THF under inert atmospheres is effective for constructing the central carbon framework .
- Key Considerations : Solvent selection (e.g., dichloromethane-methanol mixtures for purification) and catalyst choice (e.g., LaCl₃(LiCl)₂ for stereochemical control) significantly impact yield and purity .
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL97 for refinement) is the gold standard. Hydrogen atoms are typically constrained to ride on parent atoms during refinement, with bond lengths fixed (e.g., C–H = 0.93 Å for aromatic H) .
- Data Interpretation : Intermolecular interactions (e.g., N–H⋯O hydrogen bonds) stabilize the crystal lattice. For example, torsion angles between aromatic planes (e.g., 59.8°–67.4°) and hydrogen-bonded 3D networks are critical for structural validation .
Q. What spectroscopic techniques are used for characterization?
- Techniques :
- NMR : ¹H NMR in deuterated solvents (e.g., TCE at 300 MHz) identifies aromatic protons (δ 6.89–8.08 ppm) and hydroxyl/amino groups .
- IR : Peaks at ~3400 cm⁻¹ (N–H/O–H stretching) and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during refinement?
- Approach : Use structure validation tools (e.g., PLATON) to check for missed symmetry, twinning, or disorder. For example, SHELXL’s "TWIN" command can model pseudo-merohedral twinning .
- Case Study : Discrepancies in displacement parameters (Uiso) may arise from thermal motion; anisotropic refinement and Hirshfeld surface analysis help distinguish static disorder from dynamic effects .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
- Chiral Catalysts : Employ TADDOL derivatives (e.g., (R,R)-1-NAPHTADDOL) to induce stereoselectivity in Grignard reactions. Yields up to 88% enantiomeric excess (ee) are achievable with LaCl₃(LiCl)₂ .
- Chromatographic Resolution : HPLC with chiral stationary phases (e.g., chloroform as eluent) separates diastereomers post-synthesis .
Q. How do intermolecular interactions influence crystallization outcomes?
- Hydrogen Bonding : N–H⋯N and O–H⋯N interactions dominate packing, forming 3D networks. For instance, molecules linked via screw-axis symmetry along the c-axis create layers parallel to (011) .
- Solvent Effects : Polar protic solvents (e.g., methanol) favor hydrogen-bonded frameworks, while nonpolar solvents (hexane) may yield polymorphs with altered π-π stacking .
Q. What computational methods predict biological activity or reactivity?
- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox potential. For analogs, a HOMO energy of −5.2 eV correlates with antitumor activity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. The naphthalene moiety often exhibits π-π stacking with aromatic amino acid residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
